molecular formula C12H3Cl7O B12689147 2,2',3,4,5,5',6-Heptachlorodiphenyl ether CAS No. 727738-97-8

2,2',3,4,5,5',6-Heptachlorodiphenyl ether

Katalognummer: B12689147
CAS-Nummer: 727738-97-8
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: CFYZMYMEFYKOFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) with the molecular formula C12H3Cl7O. This compound is part of a group of chemicals known for their persistence in the environment and potential for bioaccumulation. It is characterized by the presence of seven chlorine atoms attached to the diphenyl ether structure, making it highly chlorinated and stable.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. One common method is the pyrolysis of pentachlorophenol (PCP) and hexachlorobenzene (HCB) at elevated temperatures. For instance, the pyrolysis of HCB at 340°C for 6 hours can lead to the formation of various polychlorinated diphenyl ethers, including heptachlorodiphenyl ether .

Industrial Production Methods

Industrial production methods for polychlorinated diphenyl ethers often involve similar high-temperature condensation reactions. These processes are typically carried out in sealed reactors to control the reaction environment and ensure the formation of the desired chlorinated products. The use of catalysts and specific reaction conditions can further optimize the yield and purity of the target compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized products, such as polychlorinated dibenzofurans (PCDFs).

    Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated diphenyl ethers.

    Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Polychlorinated dibenzofurans (PCDFs)

    Reduction: Less chlorinated diphenyl ethers

    Substitution: Diphenyl ethers with different functional groups

Wissenschaftliche Forschungsanwendungen

2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether involves its interaction with biological molecules and pathways. Due to its high chlorination, it is resistant to degradation and can persist in the environment. It can bind to cellular receptors and disrupt normal cellular functions, leading to toxic effects. The compound can also induce oxidative stress and interfere with endocrine signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether is unique due to its specific chlorine atom arrangement, which influences its chemical properties and reactivity. Its high degree of chlorination makes it particularly stable and resistant to degradation, contributing to its persistence in the environment.

Eigenschaften

CAS-Nummer

727738-97-8

Molekularformel

C12H3Cl7O

Molekulargewicht

411.3 g/mol

IUPAC-Name

1,2,3,4,5-pentachloro-6-(2,5-dichlorophenoxy)benzene

InChI

InChI=1S/C12H3Cl7O/c13-4-1-2-5(14)6(3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H

InChI-Schlüssel

CFYZMYMEFYKOFG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.